2-(1-Ethyl-1h-imidazol-5-yl)-N-methylethan-1-amine

Catalog No.
S15934361
CAS No.
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Ethyl-1h-imidazol-5-yl)-N-methylethan-1-amine

Product Name

2-(1-Ethyl-1h-imidazol-5-yl)-N-methylethan-1-amine

IUPAC Name

2-(3-ethylimidazol-4-yl)-N-methylethanamine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-3-11-7-10-6-8(11)4-5-9-2/h6-7,9H,3-5H2,1-2H3

InChI Key

OHPSNTZTOJMZEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CCNC

2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C8H15N3C_8H_{15}N_3 and a molecular weight of 153.22 g/mol. This compound features an imidazole ring, which is known for its presence in various biological systems and pharmaceuticals. The structure includes an ethyl group attached to the imidazole nitrogen and a methylethanamine moiety, contributing to its unique properties and potential applications in medicinal chemistry and biochemistry.

The chemical reactivity of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine can be explored through various reactions typical of amines and imidazoles. Key reactions may include:

  • Alkylation Reactions: The amine group can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Condensation: It may participate in condensation reactions with carbonyl compounds, yielding imines or enamines.

These reactions are significant for synthesizing derivatives that could enhance biological activity or modify pharmacokinetic properties.

Research indicates that compounds containing imidazole rings often exhibit notable biological activities, including:

  • Antimicrobial Properties: Imidazole derivatives have been shown to possess antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that imidazole-containing compounds can inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence that these compounds may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.

The specific biological activity of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine requires further investigation to elucidate its mechanisms and therapeutic potential.

Synthesis of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine can be approached through several methods:

  • Starting from Imidazole Derivatives: The synthesis can begin with commercially available imidazole derivatives, followed by alkylation with appropriate ethyl and methylating agents.
  • Multi-Step Synthesis: A multi-step synthetic route may involve the formation of the imidazole ring followed by subsequent amine functionalization.
  • Catalytic Methods: Utilizing catalysts for selective reactions could enhance yield and purity during synthesis.

Each method has its advantages, depending on the desired scale and application.

The potential applications of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine span various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Biochemical Research: Useful in studying enzyme interactions or as a probe in biological assays due to its structural characteristics.
  • Material Science: Possible applications in developing novel materials or coatings due to its unique chemical properties.

Interaction studies of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its pharmacological profile. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies will provide insights into optimizing this compound for therapeutic use.

Several compounds share structural similarities with 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine, including:

Compound NameCAS NumberKey Features
N-Ethyl-N'-methylimidazole1468690-62-1Contains an ethyl group on nitrogen; potential for similar reactivity.
2-(4-Methyl-1H-imidazol-1-yl)ethanamine279236-22-5Similar imidazole structure; different substitution pattern affects activity.
(1-Ethyl-2-methylimidazolium) methyl sulfate1468690-62-XQuaternized form; shows different solubility and reactivity profiles.

The uniqueness of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine lies in its specific substitution pattern, which may confer distinct biological activities compared to these similar compounds. Further comparative studies are essential to fully understand these differences and their implications in drug design.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.126597491 g/mol

Monoisotopic Mass

153.126597491 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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